Octyl dihydrogen phosphate--morpholine (1/1)
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Overview
Description
Octyl dihydrogen phosphate–morpholine (1/1): is a chemical compound formed by the combination of octyl dihydrogen phosphate and morpholine in a 1:1 molar ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octyl dihydrogen phosphate–morpholine (1/1) typically involves the reaction of octyl dihydrogen phosphate with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, at room temperature. The reaction mixture is stirred for several hours to ensure complete formation of the compound.
Industrial Production Methods: In industrial settings, the production of octyl dihydrogen phosphate–morpholine (1/1) may involve larger-scale reactions using similar conditions as in the laboratory synthesis. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Octyl dihydrogen phosphate–morpholine (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and morpholine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphates and morpholine.
Substitution: The compound can participate in substitution reactions where the phosphate group or morpholine is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various phosphates, morpholine derivatives, and substituted compounds.
Scientific Research Applications
Chemistry: Octyl dihydrogen phosphate–morpholine (1/1) is used as a reagent in organic synthesis and catalysis. It can act as a ligand in coordination chemistry and is involved in the preparation of various organophosphorus compounds.
Biology: In biological research, this compound is used in the study of enzyme inhibition and protein interactions. It can also be employed in the development of biosensors and diagnostic assays.
Medicine: The compound has potential applications in drug delivery systems and as a component in pharmaceutical formulations. Its ability to interact with biological membranes makes it useful in the design of targeted drug delivery vehicles.
Industry: In industrial applications, octyl dihydrogen phosphate–morpholine (1/1) is used as an additive in lubricants, surfactants, and corrosion inhibitors. It is also employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of octyl dihydrogen phosphate–morpholine (1/1) involves its interaction with molecular targets such as enzymes, proteins, and cell membranes. The compound can modulate the activity of enzymes by binding to their active sites or altering their conformation. It can also affect cellular pathways by interacting with membrane components and influencing signal transduction processes.
Comparison with Similar Compounds
- Octyl dihydrogen phosphate–piperidine (1/1)
- Octyl dihydrogen phosphate–triethylamine (1/1)
- Octyl dihydrogen phosphate–dimethylamine (1/1)
Comparison: Octyl dihydrogen phosphate–morpholine (1/1) is unique due to its specific interaction with morpholine, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and stability profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
65151-85-1 |
---|---|
Molecular Formula |
C12H28NO5P |
Molecular Weight |
297.33 g/mol |
IUPAC Name |
morpholine;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.C4H9NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-3-6-4-2-5-1/h2-8H2,1H3,(H2,9,10,11);5H,1-4H2 |
InChI Key |
SRRAJIMIBLFWNS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOP(=O)(O)O.C1COCCN1 |
Related CAS |
65151-86-2 |
Origin of Product |
United States |
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